![molecular formula C10H13NO4 B2942587 2-[(Furan-2-yl)formamido]-3-methylbutanoic acid CAS No. 1361143-20-5](/img/structure/B2942587.png)
2-[(Furan-2-yl)formamido]-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(Furan-2-yl)formamido]-3-methylbutanoic acid” is a chemical compound with the molecular weight of 211.22 . It is also known by its IUPAC name, N-(2-furoyl)valine . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO4/c1-6(2)8(10(13)14)11-9(12)7-4-3-5-15-7/h3-6,8H,1-2H3,(H,11,12)(H,13,14) . This code provides a specific textual identifier for the compound’s molecular structure.Applications De Recherche Scientifique
Electronic Absorption Spectra of Furan Derivatives
Studies on furan derivatives, including 2-formyl, 2-acetylfuran, and 2-furoic acid, have shown that these molecules tend to adopt an "all planar" configuration, leading to significant interactions between the electronic states of their subsystems. This configuration is crucial for understanding the electronic absorption spectra and the molecule's polarity, which can be predicted from its spectrum. These findings are instrumental in developing applications that require specific molecular configurations for optimal performance, such as in optical materials or sensors (Abu-eittah & Hammed, 1984).
Synthesis of Pyrrolopyrimidinediones
The reaction of diexo-3-amino-7-oxanorbornene-2-carboxamide with oxocarboxylic acids, including 2-formylbenzoic acid, leads to the formation of pyrrolopyrimidinediones upon cyclization and thermolysis. This synthesis route showcases the versatility of furan derivatives in forming complex heterocyclic compounds, which are valuable in pharmaceutical research and material science (Stájer et al., 2006).
Furan Formation in Maillard-type Reactions
The formation of furan and its derivatives, like 2-methylfuran, has been extensively studied in Maillard-type reactions, which are crucial for understanding the thermal processing of foods and the synthesis of aroma compounds. These studies have elucidated the pathways leading to furan formation, highlighting the role of sugars and amino acids in generating these compounds under specific conditions (Limacher et al., 2008).
Development of Furanic Polyamides
Research into the synthesis of aromatic furanic polyamides using 2,5-furandicarboxylic acid (FDCA) as a bio-based building block has demonstrated the potential of furan derivatives in creating high-performance polymers. These furanic polyamides exhibit good solubility, thermal stability, and mechanical properties, making them suitable for various applications in the materials sector (Luo et al., 2016).
Enzymatic Synthesis with Furan Derivatives
The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has opened new avenues for synthesizing biobased furan polyesters. This approach leverages the rigidity and aromatic-like structure of furan derivatives to create polymers with desirable properties for biomedical and packaging applications, illustrating the versatility of furan derivatives in green chemistry (Jiang et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-[(Furan-2-yl)formamido]-3-methylbutanoic acid are currently unknown
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural similarity to other furan-containing compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Result of Action
The molecular and cellular effects of 2-[(Furan-2-yl)formamido]-3-methylbutanoic acid are currently unknown
Propriétés
IUPAC Name |
2-(furan-2-carbonylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-6(2)8(10(13)14)11-9(12)7-4-3-5-15-7/h3-6,8H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPKMOKGOBWXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Furan-2-yl)formamido]-3-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

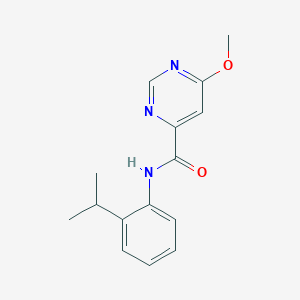
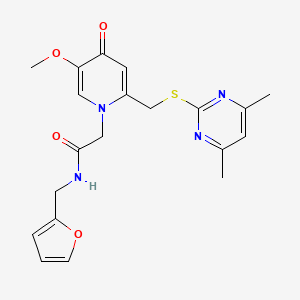

![methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2942512.png)
![1-(2-(3,4-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2942513.png)
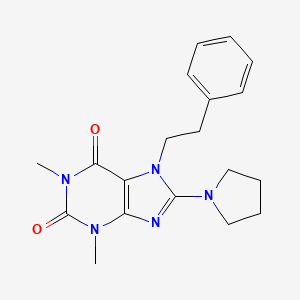
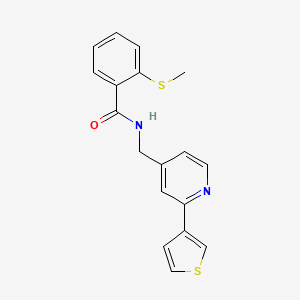

![N-(4-ethylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2942521.png)
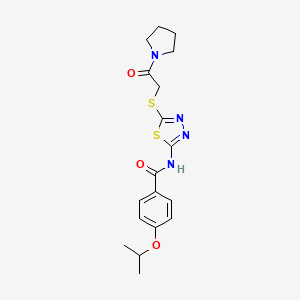
![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2942524.png)

![(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2942526.png)
